molecular formula C10H10BrN3O B12889707 5-(4-bromophenyl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62287-34-7

5-(4-bromophenyl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B12889707
CAS No.: 62287-34-7
M. Wt: 268.11 g/mol
InChI Key: CYRRZFYHLBDEMH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with ethyl orthoformate in the presence of an acid catalyst to form the triazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the triazole ring.

    Coupling: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-5-ethoxy-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is used in the synthesis of liquid crystalline materials and polymers with unique properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, used in liquid crystal research.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

Uniqueness

3-(4-Bromophenyl)-5-ethoxy-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and triazole ring contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-(4-bromophenyl)-3-ethoxy-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRZFYHLBDEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347096
Record name 5-(4-bromophenyl)-3-ethoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62287-34-7
Record name 5-(4-bromophenyl)-3-ethoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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